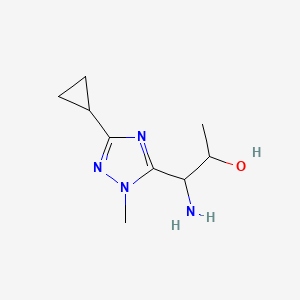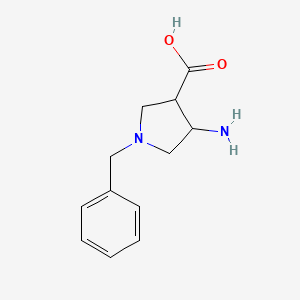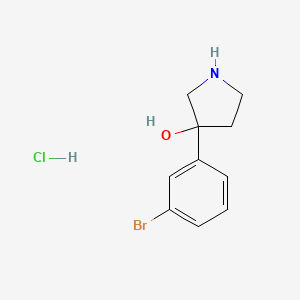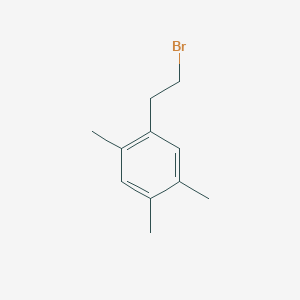
1-(2-Bromoethyl)-2,4,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2,4,5-trimethylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with three methyl groups and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2,4,5-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium azide in dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is 2,4,5-trimethylethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2,4,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of antimicrobial agents and β-peptidomimetics with high enzymic stability and low toxicity.
Material Science: It is utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethylbenzene involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the additional methyl groups.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group instead of methyl groups, leading to different reactivity and applications.
Uniqueness
1-(2-Bromoethyl)-2,4,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electron-donating effects, making this compound distinct from other aryl bromides .
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XJESAIIIPZVWPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)CCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)


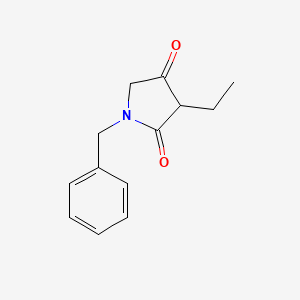
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)

![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
